Hept-5-ynoic Acid
Description
Historical Perspective in Alkyne and Carboxylic Acid Chemistry
The study of carboxylic acids is a cornerstone of organic chemistry, with a history stretching back centuries to the isolation of simple acids like acetic acid from natural sources. Their importance as key synthetic intermediates and as functional groups in a vast array of biologically significant molecules is well-established. Similarly, alkyne chemistry, particularly that of acetylene (B1199291), gained significant momentum in the 20th century. The unique linear geometry and the reactivity of the carbon-carbon triple bond have made alkynes indispensable tools for carbon-carbon bond formation and functional group transformations.
The combination of these two functional groups within a single molecule, as seen in alkynoic acids, represents a class of compounds with significant synthetic potential. While specific historical documentation for Hept-5-ynoic acid is not extensively detailed, its conceptual foundation lies within the broader historical exploration of multifunctional compounds. The development of synthetic methods for related molecules, such as the synthesis of hex-5-ynoic acid from cyclohexanone, highlights the long-standing academic interest in accessing such terminally unsaturated alkynoic acids as versatile synthons. researchgate.net
Broad Significance in Organic Synthesis and Chemical Research
The significance of this compound in organic synthesis and chemical research stems directly from its bifunctional nature. The molecule offers two distinct reactive sites: the carboxylic acid group and the terminal alkyne.
The Carboxylic Acid Moiety: This functional group can undergo a wide range of classical transformations, including esterification, amidation, reduction to an alcohol, and conversion to an acyl halide. These reactions allow for the covalent attachment of the heptynoic acid scaffold to other molecules.
The Terminal Alkyne Moiety: The terminal alkyne is a particularly valuable functional group in modern organic synthesis. It can participate in numerous reactions, such as metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), hydration to form ketones, and deprotonation to form a nucleophilic acetylide.
This dual reactivity makes this compound a valuable building block. Its isomer, 6-heptynoic acid, is utilized as a precursor in the synthesis of fluorescent dyes (boradiazaindacenes, BODIPY) and natural products. chemicalbook.comsigmaaldrich.com Furthermore, the closely related hex-5-ynoic acid is widely applied as a synthon for creating biologically active metabolites of polyunsaturated fatty acids, including prostaglandins (B1171923) and leukotrienes. researchgate.net By analogy, this compound serves as a versatile intermediate for constructing complex molecular targets, enabling the introduction of a seven-carbon chain that can be further elaborated at either end.
Current Research Landscape Pertaining to this compound and Analogues
Current research interest in this compound and its structural analogues is primarily focused on their application as intermediates in the synthesis of biologically active compounds. The specific spacing between the functional groups in these molecules is often critical for their interaction with biological targets.
Detailed research findings indicate that the heptenoic acid and heptynoic acid frameworks are integral to various therapeutic areas:
Prostaglandin and Thromboxane (B8750289) Analogues: The seven-carbon chain is a key structural feature of prostaglandins and thromboxanes, which are lipid compounds with diverse physiological roles. vulcanchem.com Consequently, derivatives of hept-5-enoic acid have been synthesized and studied as potent and selective thromboxane A2 receptor antagonists, which have potential applications in cardiovascular disease. acs.orgresearchgate.netnih.gov An improved synthetic scheme for a notable thromboxane A2 receptor antagonist, S-145, is based on a (5Z)-hept-5-enoic acid derivative. nih.gov
Synthesis of Bioactive Molecules: Analogues of this compound are being explored for a range of pharmacological activities. For instance, compounds incorporating a hept-5-enoic acid moiety have been investigated as potential anticancer agents and carbonic anhydrase inhibitors. vulcanchem.com Other complex derivatives have shown potential as neurotrophic factors for treating neurodegenerative diseases and as cytotoxic agents against human breast cancer cell lines (MCF-7). ijpsonline.com
Cannabinoid Analogue Production: In the field of biotechnology, the related 6-heptynoic acid has been used as a precursor fed to engineered yeast to produce novel cannabinoid analogues. researchgate.net The terminal alkyne in these products allows for further chemical modification through click chemistry, expanding the accessible chemical space for new drug discovery. researchgate.net This highlights a potential cutting-edge application for this compound.
Fundamental Reactivity Studies: The fundamental chemistry of heptynoic acids continues to be an area of academic inquiry. Studies on the base-catalyzed isomerization of various hepta-diynoic and hepta-dien-ynoic acids provide insight into the reaction mechanisms and stability of these unsaturated systems, which is crucial for their synthetic application. rsc.org
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₁₀O₂ | nih.gov |
| Molecular Weight | 126.15 g/mol | nih.gov |
| CAS Number | 255381-83-0 | nih.gov |
| Canonical SMILES | CC#CCCCC(=O)O | |
| InChI | InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h4-6H2,1H3,(H,8,9) | nih.gov |
| XLogP3-AA (LogP) | 1.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 126.068079557 Da | nih.gov |
| Complexity | 147 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-5-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h4-6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGHBWVIEFLKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255381-83-0 | |
| Record name | hept-5-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Hept 5 Ynoic Acid and Its Analogs
Retrosynthetic Strategies for Hept-5-ynoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection approach involves breaking the bond between C4 and C5 or C6 and C7, suggesting precursors that can be joined to form the seven-carbon chain. Another key disconnection is at the carboxylic acid group, which can be formed from a primary alcohol or nitrile precursor. A common retrosynthetic pathway for a related compound, 2-amino-hept-5-ynoic acid, involves the alkylation of an O'Donnell synthon or a modified Strecker reaction. ru.nl A practical synthesis of hex-5-ynoic acid, a closely related compound, starts from cyclohexanone, which undergoes bromination and dehydrobromination of the intermediate hex-5-enoic acid. researchgate.net
Convergent and Linear Synthesis Pathways
The construction of this compound can be approached through both linear and convergent strategies.
Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential manner. A possible linear route to this compound could start with a five-carbon fragment that is extended by two carbons, followed by functional group manipulations to introduce the alkyne and carboxylic acid.
Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the molecule, which are then combined in the final steps. For this compound, a convergent approach might involve coupling a three-carbon fragment containing the alkyne with a four-carbon fragment containing a precursor to the carboxylic acid. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule. The Sonogashira coupling is a key reaction in many convergent syntheses of natural products containing enyne moieties. rsc.orgrsc.org
Alkyne Introduction Methodologies
The introduction of the alkyne functional group is a critical step in the synthesis of this compound. Several powerful cross-coupling reactions are available for this purpose:
| Reaction | Description |
| Cadiot–Chodkiewicz Coupling | This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. rsc.orgjk-sci.comrsc.orgsynarchive.comwikipedia.org It is a highly selective method for creating unsymmetrical diynes. rsc.orgrsc.org The reaction proceeds via the formation of a copper(I) acetylide, which then undergoes oxidative coupling with the haloalkyne. jk-sci.com |
| Sonogashira Coupling | A versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of natural products and complex molecules due to its mild reaction conditions. rsc.orgwikipedia.orglibretexts.org |
| Fritsch–Buttenberg–Wiechell Rearrangement | This reaction transforms a 1,1-diaryl-2-bromo-alkene into a 1,2-diaryl-alkyne using a strong base. slideshare.netslideshare.netwikidoc.orgwikipedia.org The mechanism involves deprotonation of the vinylic hydrogen, followed by alpha-elimination to form a vinyl carbene, which then undergoes a 1,2-aryl migration. wikidoc.orgwikipedia.org This rearrangement can also be applied to substrates with alkyl substituents. wikidoc.org |
Carboxylic Acid Formation
The carboxylic acid moiety can be introduced through several reliable methods:
Oxidation: Primary alcohols can be oxidized to carboxylic acids using a variety of oxidizing agents. organic-chemistry.orglibretexts.orglibretexts.orgwikipedia.org Common reagents include potassium dichromate(VI) in sulfuric acid and potassium permanganate (B83412). libretexts.orgwikipedia.orgchemguide.co.uk The reaction often proceeds through an aldehyde intermediate. libretexts.orgwikipedia.org To ensure the reaction goes to completion, an excess of the oxidizing agent and heating under reflux are often employed. libretexts.orgchemguide.co.uk
Carbonylation: This method involves the introduction of a carbonyl group (CO) into an organic molecule. youtube.com Palladium-catalyzed carbonylation of alkenes and alkynes is a powerful tool for synthesizing carboxylic acids and their derivatives. researchgate.netnih.gov These reactions are atom-efficient and can often be performed under mild conditions. nih.gov
Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. commonorganicchemistry.combyjus.comusp.brjove.comchemistrysteps.com The reaction proceeds through an amide intermediate. byjus.comusp.brchemistrysteps.com Acid-catalyzed hydrolysis typically uses a strong acid like HCl, while base-catalyzed hydrolysis employs a hydroxide (B78521) base such as NaOH or KOH. commonorganicchemistry.combyjus.com
Strategic Assembly of the Carbon Skeleton
The assembly of the seven-carbon backbone of this compound requires careful planning. One strategy involves starting with a commercially available precursor that already contains a portion of the carbon chain and the desired functional groups in a protected form. For example, a protected 5-hexyn-1-ol (B123273) could be a suitable starting material. The alcohol can be oxidized to the carboxylic acid, and the alkyne can be deprotected in a later step. Alternatively, a shorter alkyne can be coupled with a halo-substituted fatty acid derivative using a Sonogashira or similar coupling reaction.
Stereoselective and Regioselective Synthesis of Substituted this compound Derivatives
The synthesis of substituted analogs of this compound often requires control over stereochemistry and regiochemistry.
Stereoselective Synthesis: This aims to produce a specific stereoisomer of a molecule. For example, in the synthesis of chiral derivatives, asymmetric reactions are employed. A known approach to a chiral pent-4-ynoic acid derivative involves a Schreiber-modified Nicholas reaction to establish the desired stereocenters. rsc.org The synthesis of certain bicyclic 1,2-diazines, which are complex structures, can be achieved with high regio- and stereoselectivity through an intramolecular N-acylazo Diels-Alder reaction. nih.gov
Regioselective Synthesis: This focuses on controlling the position of a chemical reaction on a molecule. For instance, in the functionalization of a di-substituted aromatic ring, the position of alkynylation via Sonogashira coupling is determined by the relative reactivity of the halide substituents. libretexts.org Similarly, the cyclization of alkynoic acids can be directed to form specific ring sizes based on the catalyst and reaction conditions. Gold-catalyzed cycloisomerization of γ-alkynoic acids can yield either five- or six-membered lactones depending on the substrate. mdpi.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.com In the context of this compound synthesis, this involves several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a key aspect. mdpi.com Water has been successfully used as a solvent in the synthesis of various carboxylic acids. mdpi.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is crucial. rsc.org Carbonylation reactions are often cited as being atom-efficient. nih.gov
Renewable Feedstocks: Exploring the use of renewable starting materials, such as those derived from biomass, is a growing area of research in green chemistry. numberanalytics.com
Recent research has highlighted the use of selenium-catalyzed oxidation of aldehydes in water as an eco-friendly method for synthesizing carboxylic acids. nih.gov Additionally, the direct synthesis of carboxylic acids from alcohols through acceptorless dehydrogenation using transition-metal catalysts is gaining traction due to its high atom economy. thieme-connect.com
Catalytic Methods and Solvent-Free Reactions
Modern organic synthesis increasingly favors catalytic reactions over stoichiometric ones, a cornerstone principle of green chemistry. d-nb.info The synthesis and functionalization of alkynoic acids like this compound benefit from a range of transition-metal catalysts that enable transformations with high efficiency and selectivity. uniovi.es Concurrently, the elimination of volatile organic solvents is a major goal, leading to the development of solvent-free and mechanochemical techniques. acs.org
Catalytic Approaches:
Transition metals such as gold, iron, and ruthenium have proven particularly effective in catalyzing reactions of alkynoic acids. d-nb.infouniovi.esnih.gov Gold catalysts, for instance, are renowned for their ability to activate the carbon-carbon triple bond (C≡C) of alkynes towards nucleophilic attack. mdpi.com This has been extensively applied in the cycloisomerization of alkynoic acids to form unsaturated lactones, which are valuable structural motifs in many natural products. uniovi.esmdpi.com For example, gold(I) chloride (AuCl) can catalyze the rapid and regioselective conversion of various γ-alkynoic acids into the corresponding 5-alkylidene-butyrolactones in high yields at room temperature. mdpi.com Heterogeneous gold catalysts, such as gold nanoparticles supported on microcrystalline cellulose, offer the additional advantages of high selectivity, excellent recyclability over multiple cycles without loss of activity, and no detectable metal leaching. nih.gov
Iron, being an abundant, inexpensive, and low-toxicity metal, presents a sustainable alternative to precious metal catalysts. d-nb.info Iron(II) bromide has been successfully used to catalyze cascade reactions between alkynoic acids and functionalized amines, producing complex nitrogen-containing polycycles with yields ranging from 39% to 99%. d-nb.info These reactions can be performed in toluene (B28343) or, notably, under solvent-free conditions, highlighting the versatility of iron catalysis. d-nb.info
Ruthenium complexes also catalyze the regioselective cyclization of α,ω-alkynoic acids to yield endocyclic enol lactones, with the ability to form rings of up to 12 atoms. researchgate.net
Solvent-Free Methodologies:
Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating solvent waste, simplifying purification, and often accelerating reaction rates. Several innovative techniques have been developed:
Mechanochemical Synthesis: This method involves inducing reactions through mechanical force (e.g., grinding or milling) in the absence of a solvent. acs.org A mechanochemical, solvent-free synthesis of indenones from aromatic carboxylic acids and alkynes has been achieved at room temperature using triflic anhydride (B1165640), with yields up to 90%. acs.org This approach is noted for its high efficiency and scalability. acs.org
Infrared (IR) Irradiation: Solventless formation of carboxamides from carboxylic acids and primary amines has been demonstrated using infrared light, with yields between 50% and 85%. scirp.org
Rotary Evaporator-Assisted Synthesis: A rapid, solvent-free benzylation of carboxylic acids has been achieved using a rotary evaporator under vacuum with p-toluenesulfonic acid as a catalyst. researchgate.net This method generates water as the only byproduct and features high yields and a fast reaction time (30 minutes). researchgate.net
Catalyst- and Solvent-Free Conditions: In some cases, reactions can proceed without any catalyst or solvent. For example, the decarboxylative A3-coupling of certain alkynoic acids with ortho-hydroxybenzaldehydes and secondary amines has been achieved under these waste-free conditions. researchgate.net
The following table summarizes selected catalytic systems used in the transformation of alkynoic acids, which are applicable to this compound and its analogs.
| Catalyst System | Substrates | Product Type | Solvent | Yield | Key Features |
| AuCl (5 mol%) | γ-Alkynoic acids | 5-Alkylidene-butyrolactones | Acetonitrile | High | Complete regioselectivity at room temperature. mdpi.com |
| MCC-McP-Au⁰ | α-Substituted alkynoic acids | Enol lactones | Dioxane | High (e.g., 99%) | Heterogeneous, recyclable catalyst with no metal leaching. nih.gov |
| FeBr₂ (0.05 mmol), Pyridine | Alkynoic acids, functionalized amines | Nitrogen polycycles | Toluene or Solvent-free | 39–99% | Utilizes an inexpensive, low-toxicity metal catalyst. d-nb.info |
| TpRu Complex | α,ω-Alkynoic acids | Endocyclic enol lactones | Toluene | - | Forms large ring sizes (up to 12 atoms). researchgate.net |
| Triflic Anhydride | Aromatic carboxylic acids, alkynes | Indenones | Solvent-free (Mechanochemical) | up to 90% | Mild, room temperature conditions with high efficiency. acs.org |
Atom Economy and Efficiency Considerations
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comlibretexts.org Maximizing atom economy is crucial for minimizing waste, reducing costs, and developing more sustainable synthetic pathways. numberanalytics.com
High Atom Economy Reactions:
Certain types of reactions are inherently more atom-economical than others. For the synthesis and modification of this compound, methodologies that favor addition, rearrangement, or cascade reactions are preferred over substitution or elimination reactions, which generate stoichiometric byproducts.
Cycloisomerization: The catalytic cycloisomerization of alkynoic acids is a prime example of an atom-economical transformation. nih.govmdpi.com In these reactions, all atoms of the starting material are rearranged to form the product, resulting in a theoretical atom economy of 100%. uniovi.esnih.gov This avoids the formation of byproducts and simplifies the purification process.
Cascade Reactions: These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient and atom-economical. d-nb.info The iron-catalyzed synthesis of nitrogen polycycles from alkynoic acids is a cascade process that builds molecular complexity in one pot, significantly reducing waste compared to a multi-step synthesis with workups at each stage. d-nb.info
Addition Reactions: The direct addition of functional groups across the triple bond of this compound is another strategy to improve atom economy. The catalytic hydrofunctionalization of alkynes with carboxylic acids is a convenient and atom-economic route to functionalized olefins and lactones. mdpi.com
Efficiency in Solvent-Free Systems:
The table below illustrates the theoretical atom economy for different classes of chemical reactions relevant to organic synthesis.
| Reaction Type | General Equation | Byproducts | Theoretical Atom Economy | Example Relevance |
| Addition | A + B → C | None | 100% | Hydrofunctionalization of an alkyne. mdpi.com |
| Rearrangement / Isomerization | A → B | None | 100% | Cycloisomerization of an alkynoic acid. uniovi.esnih.gov |
| Substitution | A-B + C → A-C + B | B | < 100% | Esterification via acyl halide (generates HX). |
| Elimination | A → B + C | C | < 100% | Dehydrohalogenation to form an alkyne. |
Comprehensive Analysis of Hept 5 Ynoic Acid Chemical Reactivity and Transformations
Reactivity of the Terminal Alkyne Functionality
The carbon-carbon triple bond of the terminal alkyne in hept-5-ynoic acid is a region of high electron density, making it susceptible to a variety of addition reactions and metal-catalyzed transformations.
Metal-Catalyzed Hydrofunctionalization (e.g., Hydration, Hydrohalogenation, Hydroboration)
Metal-catalyzed hydrofunctionalization of the terminal alkyne offers a direct and atom-economical method for producing functionalized alkenes. rsc.org These reactions involve the addition of an H-Y bond across the triple bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a critical aspect and can often be controlled by the choice of catalyst and reaction conditions. rsc.orgresearchgate.net
Hydration : The addition of water across the alkyne typically follows Markovnikov's rule, yielding a methyl ketone. Gold and platinum catalysts are often effective for this transformation.
Hydrohalogenation : The addition of hydrogen halides (HX) can also proceed with either Markovnikov or anti-Markovnikov selectivity, depending on the conditions, to form vinyl halides.
Hydroboration : This reaction involves the addition of a boron-hydrogen bond. Subsequent oxidation of the resulting vinylborane (B8500763) intermediate typically yields an aldehyde (anti-Markovnikov hydration product), providing a complementary approach to direct hydration.
| Transformation | Typical Catalyst/Reagents | Product Type | Regioselectivity |
|---|---|---|---|
| Hydration | Au(I), Pt(II), Hg(II) | Methyl Ketone | Markovnikov |
| Hydrohalogenation | HX (e.g., HCl, HBr) | Vinyl Halide | Condition-dependent |
| Hydroboration-Oxidation | 1. BH3 or 9-BBN 2. H2O2, NaOH | Aldehyde | Anti-Markovnikov |
Cycloaddition Reactions (e.g., Click Chemistry, [2+2] Cycloadditions)
The alkyne functionality of this compound is an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. fiveable.me
Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry." This reaction between the terminal alkyne of this compound and an organic azide (B81097) would produce a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency and functional group tolerance.
[2+2] Cycloadditions : Photochemically induced [2+2] cycloadditions between the alkyne and an alkene can form cyclobutene (B1205218) derivatives. fiveable.me These reactions proceed through an excited state intermediate. fiveable.me
1,3-Dipolar Cycloadditions : Beyond azides, other 1,3-dipoles like nitrile oxides or nitrones can react with the alkyne to form various five-membered heterocyclic rings, such as isoxazoles and isoxazolines, respectively. fiveable.me
Oxidative and Reductive Transformations of the Alkyne
The alkyne group can be selectively oxidized or reduced to access different functional groups.
Reduction :
Complete Reduction : Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) will reduce the alkyne all the way to the corresponding alkane, heptanoic acid.
Partial Reduction to (Z)-Alkene : The use of Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) allows for the stereoselective reduction of the alkyne to the (Z)- or cis-alkene, (Z)-hept-5-enoic acid.
Partial Reduction to (E)-Alkene : Dissolving metal reduction, such as with sodium in liquid ammonia, selectively produces the (E)- or trans-alkene, (E)-hept-5-enoic acid.
Oxidation :
Oxidative Cleavage : Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. Depending on the workup conditions, this can lead to the formation of two carboxylic acids. For this compound, this would result in acetic acid and glutaric acid.
Cross-Coupling Reactions (e.g., Sonogashira, Stille, Heck)
The terminal C-H bond of the alkyne is sufficiently acidic to undergo deprotonation and participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Sonogashira Coupling : This palladium-catalyzed reaction couples the terminal alkyne of this compound with aryl or vinyl halides. It is a highly reliable method for forming C(sp)-C(sp²) bonds.
Stille Coupling : While less common for terminal alkynes directly, the alkyne can first be converted to an organostannane (e.g., via hydrostannylation). This intermediate can then undergo Stille coupling with an organic halide in the presence of a palladium catalyst.
Heck Reaction : The Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide. While not a direct coupling of the terminal alkyne, derivatives of this compound, such as its corresponding alkene, would be suitable substrates.
| Reaction Name | Coupling Partners | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh3)4), Cu(I) salt | C(sp)-C(sp2) |
| Stille | Organostannane + Organic Halide | Pd complex (e.g., Pd(PPh3)4) | C-C |
| Heck | Alkene + Aryl/Vinyl Halide | Pd complex, Base | C=C-C(sp2) |
Alkyne Metathesis and Polymerization Studies
Alkyne metathesis is an organic reaction that involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes, often based on molybdenum or tungsten. wikipedia.orgbeilstein-journals.org While terminal alkynes can be challenging substrates due to competitive polymerization, their metathesis can be used in ring-closing applications or cross-metathesis with internal alkynes. wikipedia.org Polymerization of this compound, potentially through ring-opening metathesis polymerization (ROMP) of a cyclic derivative, could lead to functionalized polymers with repeating units containing the carboxylic acid side chain. researchgate.net
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, characterized by its acidic proton and the electrophilic nature of its carbonyl carbon. msu.edu It undergoes a wide array of reactions, typically involving nucleophilic acyl substitution where the hydroxyl group is replaced by another nucleophile. jackwestin.comsketchy.com
Deprotonation/Salt Formation : As an acid, it readily reacts with bases (e.g., NaOH, NaHCO₃) to form the corresponding carboxylate salt. noaa.gov This reaction is fundamental to its acidic character.
Esterification : In the presence of an acid catalyst, this compound reacts with an alcohol to form an ester. This reversible reaction, known as Fischer esterification, is a common method for protecting the carboxylic acid or modifying its properties. msu.edusketchy.com
Amide Formation : Direct reaction with an amine is often difficult as the basic amine deprotonates the carboxylic acid. jackwestin.com Therefore, the carboxylic acid is typically activated first, for example, by converting it to an acid chloride (using thionyl chloride, SOCl₂) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.comsketchy.com The activated species then readily reacts with an amine to form a stable amide bond.
Reduction : The carboxylic acid can be reduced to a primary alcohol (hept-5-yn-1-ol). This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. jackwestin.com
Conversion to Acid Halides : Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive acid chloride. This acid chloride is a versatile intermediate for the synthesis of esters, amides, and anhydrides. jackwestin.com
Esterification and Amidation Reactions under Various Conditions
The carboxylic acid moiety of this compound readily undergoes esterification and amidation, fundamental transformations in organic synthesis. The conditions for these reactions can be tailored to accommodate various substrates and achieve high yields, while preserving the alkyne functionality.
Esterification: The most common method for converting this compound to its corresponding esters is the Fischer esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed condensation reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.comscienceready.com.au
Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Modern catalytic methods are preferred as they are more efficient and generate less waste. catalyticamidation.infonih.gov Various catalysts, including boron-based reagents (e.g., triphenyl borate (B1201080) or substituted phenylboronic acids) and metal oxides like niobium(V) oxide (Nb₂O₅), have been shown to effectively promote the direct amidation of carboxylic acids with primary and secondary amines under milder conditions. researchgate.netscilit.com These catalytic processes typically involve the activation of the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the amine. scilit.com
| Transformation | Reagents | Catalyst/Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ or TsOH, Heat (Reflux) | Hept-5-ynoate Ester |
| Amidation | Primary or Secondary Amine | Boronic Acid Catalysts or Nb₂O₅, Heat | N-substituted Hept-5-ynamide |
Reduction to Aldehydes and Primary Alcohols
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide access to other important classes of compounds.
Reduction to Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to reduce carboxylic acids. chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk LiAlH₄ is a powerful source of hydride ions (H⁻) that reduces the carboxylic acid all the way to the primary alcohol, Hept-5-yn-1-ol. masterorganicchemistry.comyoutube.com The reaction proceeds through an aldehyde intermediate, but this species is more reactive than the starting carboxylic acid and is immediately reduced further, making it impossible to isolate under these conditions. chemguide.co.ukyoutube.com Sodium borohydride (NaBH₄) is not reactive enough to reduce carboxylic acids. chemguide.co.uk
Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation that often requires a two-step process of reduction to the alcohol followed by re-oxidation. researchgate.net However, modern methods have been developed for the direct, selective reduction. One such method employs visible light photoredox catalysis in combination with a hydrosilane reducing agent. rsc.org This approach offers mild reaction conditions and, crucially, demonstrates good functional group tolerance, allowing for the reduction of the carboxylic acid to Hept-5-ynal while leaving the alkyne group intact. rsc.org
| Target Product | Reagent System | Key Features |
|---|---|---|
| Hept-5-yn-1-ol (Primary Alcohol) | 1. LiAlH₄ in dry ether/THF 2. H₃O⁺ workup | Complete reduction; alkyne is unaffected. |
| Hept-5-ynal (Aldehyde) | Hydrosilane, Visible-light photoredox catalyst | Selective reduction; mild conditions; alkyne is tolerated. rsc.org |
Formation of Acid Halides and Anhydrides as Reactive Intermediates
To increase the electrophilicity of the carbonyl carbon, this compound can be converted into more reactive intermediates such as acid halides and acid anhydrides. These compounds are not typically isolated as final products but are used in situ for subsequent reactions.
Acid Halide Formation: Hept-5-ynoyl chloride, the most common acid halide derivative, can be readily prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gases, which helps to drive the reaction to completion.
Acid Anhydride (B1165640) Formation: Hept-5-ynoic anhydride can be formed by the reaction of two molecules of the carboxylic acid with the removal of one molecule of water. A common laboratory method involves the reaction of an acid halide (Hept-5-ynoyl chloride) with a carboxylate salt (e.g., sodium hept-5-ynoate). These anhydrides serve as excellent acylating agents, similar to acid halides but are generally less reactive.
Intramolecular and Intermolecular Cyclization Pathways Involving Both Functionalities
The presence of both a nucleophilic carboxyl group (or its activated form) and an electrophilic alkyne within the same molecule allows this compound to undergo a variety of intramolecular cyclization reactions. The specific outcome is highly dependent on the reaction conditions and catalysts employed.
Lactonization and Furanone Formation
Intramolecular addition of the carboxylic acid's hydroxyl group across the alkyne triple bond is a common cyclization pathway for alkynoic acids, leading to the formation of lactones (cyclic esters). libretexts.org For this compound, which has the alkyne at the γ-δ position relative to the carboxyl group, cyclization can lead to the formation of a six-membered δ-lactone.
This lactonization can be promoted by various catalysts. Transition metals, particularly gold(I) and iridium(I) complexes, are effective in activating the alkyne towards nucleophilic attack by the internal carboxyl group. researchgate.net The regioselectivity of the cyclization (i.e., which carbon of the alkyne is attacked) can often be controlled by the choice of catalyst and ligands. Depending on the mode of cyclization, either endocyclic or exocyclic enol lactones can be formed.
Furanones, which are five-membered lactones, can also be synthesized from alkynoic acid precursors, although this typically requires a different substitution pattern or a molecular rearrangement. organic-chemistry.org The synthesis of furanone derivatives often involves the cycloisomerization of precursors like γ-hydroxyalkynones. organic-chemistry.org While not a direct cyclization product of this compound itself, the furanone core is an important structural motif accessible from related alkynoic starting materials. researchgate.netnih.gov
Annulation Reactions Leading to Polycyclic Systems
Annulation reactions involve the formation of a new ring onto an existing molecular framework. This compound and its derivatives can participate in such reactions, utilizing both the alkyne and carboxylic acid functionalities to construct complex polycyclic systems. These reactions are often catalyzed by transition metals like ruthenium and palladium, which can orchestrate complex cascade sequences involving C-H activation and alkyne insertion. bohrium.comresearchgate.net
For example, a ruthenium(II)-catalyzed annulation reaction can occur between a substrate with an available C-H bond and an alkyne. bohrium.comresearchgate.net In a potential intermolecular scenario, the alkyne of this compound could react with an aromatic or vinylic C-H bond of another molecule. Alternatively, in an intramolecular fashion, if the "R" group of a derivative of this compound contained an activatable C-H bond, a cascade cyclization could lead to a fused polycyclic structure. These advanced synthetic methods provide powerful tools for the rapid construction of molecular complexity from relatively simple starting materials. mdpi.com
Chemo- and Regioselectivity in Multi-Functional this compound Transformations
The dual functionality of this compound presents challenges and opportunities in terms of selectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, many reactions can be directed to either the carboxylic acid or the alkyne with high selectivity.
Reactions at the Carboxylic Acid: Esterification, amidation, and conversion to acid halides occur under conditions that typically leave the terminal alkyne untouched.
Reactions at the Alkyne: Standard alkyne reactions, such as hydrosilylation, hydroboration, or Sonogashira coupling, can be performed while the carboxylic acid is protected as an ester to prevent interference.
Selective Reduction: As noted previously, certain reducing systems exhibit high chemoselectivity. While LiAlH₄ reduces the carboxylic acid without affecting the alkyne, other reagents might affect both groups. ic.ac.uk The development of methods like the photoredox-catalyzed reduction to an aldehyde highlights the ability to selectively target the acid function even in the presence of a reducible alkyne. rsc.org
Regioselectivity becomes critical in reactions where both ends of the alkyne are unsymmetrical with respect to the attacking reagent, and in intramolecular cyclizations.
Additions to the Alkyne: In reactions like hydration or hydrohalogenation of the alkyne, the regioselectivity is governed by Markovnikov's or anti-Markovnikov's principles, depending on the reaction mechanism (e.g., electrophilic addition vs. radical addition).
Lactonization: During intramolecular cyclization, the carboxyl group can theoretically attack either of the two alkyne carbons. This regioselectivity is often controlled by the catalyst, which can direct the nucleophile to a specific position, and by the inherent geometric constraints of forming the cyclic transition state (e.g., Baldwin's rules). nih.gov The preference for 6-membered ring formation in the cyclization of similar 5-hexynoic acid derivatives suggests a likely regiochemical outcome for this compound. nih.gov
Controlling both chemo- and regioselectivity is paramount in synthetic planning to efficiently construct target molecules from multifunctional building blocks like this compound. researchgate.net
Hept 5 Ynoic Acid As a Strategic Building Block and Research Tool
Precursor in the Total Synthesis of Complex Natural Products and Designed Molecules
Hept-5-ynoic acid and its derivatives are instrumental in the total synthesis of complex natural products and other designed molecules. The presence of both an alkyne and a carboxylic acid allows for sequential and diverse chemical modifications.
One notable application is in the synthesis of prostaglandins (B1171923) and their analogues. For instance, the complex structure of Prostaglandin E1, which contains a heptenoic acid side chain, highlights the utility of such building blocks in constructing biologically relevant molecules. solubilityofthings.com The synthesis of such compounds often involves the strategic introduction of the heptanoic acid chain, which can be modified to include double or triple bonds as required. solubilityofthings.comvulcanchem.com
In the realm of complex molecule synthesis, derivatives of this compound are employed to construct specific stereochemical features. For example, the synthesis of all stereoisomers of dihydrokawain and dihydrokawain-5-ol utilizes a 5-hydroxy-7-phenylhept-2-ynoic acid derivative. sioc-journal.cn Similarly, the synthesis of chiral hex-5-yn-2-ones, which are precursors to the chiral pyrroline (B1223166) units in bacteriochlorophyll (B101401) a, starts from (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid. rsc.org These examples underscore the importance of alkynoic acids in building complex chiral molecules.
The Diels-Alder reaction, a powerful tool for forming six-membered rings, can also utilize this compound derivatives. vulcanchem.comrsc.org This reaction is fundamental in the total synthesis of many natural products, simplifying the construction of their core structures with precise stereochemistry. rsc.org
Below is a table summarizing the role of this compound and its derivatives in the synthesis of various complex molecules.
| Target Molecule/Class | This compound Derivative Used | Key Reaction Type | Significance |
| Dihydrokawain and Dihydrokawain-5-ol | 5-Hydroxy-7-phenylhept-2-ynoic acid | HgO-catalyzed addition of MeOH | Total synthesis of all stereoisomers. sioc-journal.cn |
| Bacteriochlorophyll a Precursors | (2R,3R)-3-Ethyl-2-methylpent-4-ynoic acid | Conversion to chiral Weinreb pentynamide | Synthesis of chiral hex-5-yn-2-ones. rsc.org |
| Prostaglandin Analogues | 7-(3-triethylsilyloxy-5-oxocyclopent-1-en-1-yl)hept-5-enoic acid | Esterification and further modification | Building block for complex pharmaceutical intermediates. lookchem.com |
| Pyrrolidinone Derivatives | 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)this compound | Sonogashira coupling or alkyne insertion | Construction of EP4 agonist-related structures. vulcanchem.com |
| Cyclodepsipeptides | (S)-3-hydroxy-7-mercaptohept-4-enoic acid | Acetate (B1210297) aldol (B89426) reaction | Synthesis of a key fragment for spiruchostatin A. nih.gov |
Application in the Construction of Bioactive Scaffolds and Chemical Probes (Excluding Clinical)
The dual functionality of this compound makes it a valuable building block for creating bioactive scaffolds and chemical probes for research purposes. The alkyne group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which allows for the stable linkage of the molecule to other entities like peptides or surfaces. broadpharm.com
Derivatives of alkynoic acids, including this compound, are used to synthesize compounds with potential biological activities. For instance, 7-(acetyloxy)hept-5-enoic acid is a precursor for analogues of compounds derived from Sargassum cinctum, which have shown activity against cancer cell lines in vitro. vulcanchem.com Similarly, butenoic acid derivatives have been shown to be nanomolar inhibitors of human carbonic anhydrase isoforms. vulcanchem.com
The pyrrolidinone core, when attached to a this compound chain, forms a scaffold that is relevant in the study of EP4 receptor agonists. vulcanchem.com These molecules are of interest in medicinal chemistry for their potential therapeutic applications. Furthermore, heptynoic acid has been used as a fluorescent probe for studying lipid bilayers. biosynth.com
The following table details examples of bioactive scaffolds and chemical probes derived from this compound.
| Scaffold/Probe Type | This compound Derivative | Application/Study Area |
| Anticancer Agent Analogues | 7-(Acetyloxy)hept-5-enoic acid | In vitro studies against MCF-7 and A549 cell lines. vulcanchem.com |
| Carbonic Anhydrase Inhibitors | Butenoic acid derivatives | Nanomolar inhibition of hCA I/II isoforms. vulcanchem.com |
| EP4 Agonist Scaffolds | 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)this compound | Research into EP4 receptor interactions. vulcanchem.com |
| Lipid Bilayer Probes | Heptynoic acid | Fluorescence analysis of monolayers. biosynth.com |
| Cysteine-selective Crosslinkers | 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid | Bioconjugation applications. conju-probe.com |
Role in Polymer Chemistry and Advanced Materials Science
This compound and its derivatives are also finding applications in the field of polymer chemistry and materials science, where their reactive groups can be exploited to create specialty polymers and modify surfaces.
Monomer for Specialty Polymer Synthesis
The alkene group in derivatives like 7-(acetyloxy)hept-5-enoic acid can undergo radical polymerization to form polyesters with tunable mechanical properties. vulcanchem.com Copolymers of these monomers with substances like styrene (B11656) or acrylates can exhibit enhanced thermal stability. vulcanchem.com Esters of heptynoic acid are also used as monomers for the production of various polymers. biosynth.com
Cross-linking Agent and Surface Modification Reagent
The alkyne and carboxylic acid functionalities of this compound derivatives make them suitable for use as cross-linking agents and for surface modification. The carboxylic acid can be activated, for example as an NHS ester, to react with amine groups on surfaces or in polymers. broadpharm.com The alkyne group can then be used for subsequent modifications via click chemistry. broadpharm.com This dual reactivity allows for the creation of well-defined, functionalized materials. For example, polymers can be cross-linked to improve their mechanical and thermal properties. google.com.na
Development of Novel Catalytic Systems Utilizing this compound Derivatives
Derivatives of this compound play a role in the development of new catalytic systems. For instance, gold-catalyzed reactions are a significant area of research where alkynoic acids are used as substrates to explore and develop novel catalytic transformations. mdpi.com Gold catalysts, such as AuCl, have been shown to effectively catalyze the cycloisomerization of γ-alkynoic acids to form 5-alkylidene-butyrolactones. mdpi.com While these studies often use simpler alkynoic acids like pent-4-ynoic acid and hex-5-ynoic acid as model substrates, the principles are applicable to longer-chain alkynoic acids like this compound. mdpi.com
The development of organocatalytic systems for the carboxylation of terminal alkynes using CO2 also represents a significant advancement. sci-hub.se These systems offer a metal-free alternative for the synthesis of propiolic acid derivatives. sci-hub.se
Insights into Enzymatic Transformations and Metabolic Pathways (Strictly In Vitro/Mechanistic, Non-Clinical)
This compound and its analogues are valuable tools for studying enzymatic transformations and metabolic pathways in a non-clinical, in vitro setting. The metabolism of fatty acids is a key area of research, and alkynyl-surrogates of natural fatty acids can be used to probe the mechanisms of enzymes involved in these pathways.
For example, the enzymatic oxidation of ω-alkynyl lipid surrogates of polyunsaturated fatty acids has been studied to understand the formation of various metabolites. acs.org These studies can provide insights into the mechanisms of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of eicosanoids such as prostaglandins and leukotrienes. mdpi.comresearchgate.netnih.gov The presence of the alkyne can alter the metabolic fate of the fatty acid, allowing researchers to trap intermediates or inhibit certain enzymatic steps, thereby elucidating the reaction mechanism.
The study of eicosanoid signaling pathways is crucial for understanding various physiological processes. mdpi.com Hept-5-enoic acid is a structural component of several eicosanoids, including prostaglandins and thromboxanes. mdpi.comresearchgate.netcellphysiolbiochem.com The in vitro study of the biosynthesis and metabolism of these molecules, often using synthetic analogues, helps to unravel the complex network of reactions that govern their activity.
Utilization in Chemical Biology for Labeling and Conjugation (Excluding Clinical Applications)
This compound is a valuable research tool in chemical biology, primarily due to its structure as a seven-carbon fatty acid chain appended with a terminal alkyne. This terminal alkyne group is a key functional handle for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Its utility lies in its ability to be incorporated into biomolecules and subsequently tagged for visualization and analysis.
The primary mechanism for its use in labeling and conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". bachem.comlumiprobe.com This reaction forms a stable triazole linkage between the alkyne on this compound and an azide (B81097) group on a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. bachem.comlumiprobe.com The reaction is highly specific and efficient under a wide range of conditions, making it suitable for complex biological samples. thermofisher.com
A principal application of this compound and its analogs is in metabolic labeling. researchgate.net As a fatty acid analog, it can be introduced to cells and utilized by their metabolic machinery. This process incorporates the alkyne "handle" into various classes of biomolecules, including lipids and proteins that undergo fatty acylation. For instance, analogs like 5-hexynoic acid have been shown to function as reporters for protein acylation dependent on fatty acid synthase (FASN). nih.gov This allows researchers to probe the roles of de novo fatty acid synthesis in processes like protein palmitoylation and myristoylation. nih.gov
The process typically involves two steps:
Incorporation : Cells are cultured with this compound, which is taken up and integrated into cellular components. For example, it can be incorporated into the acyl chains of lipids or attached to proteins as a post-translational modification. researchgate.net
Detection : After incorporation, the alkyne-tagged biomolecules can be detected. Cells are fixed and permeabilized, followed by the CuAAC reaction to attach an azide-modified probe. lumiprobe.com An azide-linked fluorescent dye allows for visualization of the labeled molecules via microscopy, while an azide-linked biotin tag enables the enrichment and purification of these molecules for identification by mass spectrometry. nih.gov
This strategy has been effectively used with similar alkyne-containing fatty acids to study fatty acid metabolism, track lipid distribution within cells, and identify novel protein-lipid interactions. researchgate.net The ability to attach different functional probes makes this compound a versatile tool for exploring a wide range of biological questions in a non-clinical research setting.
Table 1: Potential Research Applications of this compound in Chemical Biology
| Application Area | Biomolecule Target | Probe Type (Azide-Modified) | Research Goal |
|---|---|---|---|
| Protein Acylation Studies | Acylated Proteins (e.g., Palmitoylated, Myristoylated) | Fluorescent Dye, Biotin | To identify and visualize proteins modified by fatty acids and study the enzymes involved. nih.gov |
| Lipid Metabolism Tracking | Cellular Lipids (e.g., Phospholipids, Triglycerides) | Fluorescent Dye | To visualize the localization and trafficking of lipids within cellular compartments. researchgate.net |
| Proteome-wide Screening | All Metabolically Labeled Proteins | Biotin | To isolate and identify novel acylated proteins from complex cell lysates using mass spectrometry. nih.gov |
| Bioconjugation | Peptides and Proteins | Other Peptides, DNA, Small Molecules | To create novel peptide-peptide or peptide-DNA conjugates for functional studies. bachem.combiorxiv.org |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Hexynoic acid |
| Copper(I) |
| Biotin |
Theoretical and Computational Investigations of Hept 5 Ynoic Acid
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic nature of hept-5-ynoic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its structural and electronic properties. researchgate.netresearchgate.net A primary focus of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity. scielo.br
For a molecule like this compound, the HOMO is typically localized around the electron-rich regions, namely the carbon-carbon triple bond (alkyne) and the oxygen atoms of the carboxylic acid group. The LUMO, conversely, is expected to be centered on the antibonding orbitals of the carbonyl group and the alkyne moiety, indicating these sites are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's chemical stability and reactivity. scielo.br
Furthermore, these calculations yield detailed information on charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.govaps.org This reveals the partial positive charge on the carbonyl carbon and the acidic proton, and negative charges on the oxygen atoms, quantifying the polarity of the molecule. The electron-withdrawing nature of the alkyne group can influence the acidity (pKa) of the carboxylic acid, a property that can be predicted computationally. vulcanchem.com
Table 1: Predicted Electronic Properties of Unsaturated Carboxylic Acids (Illustrative) Note: This table is illustrative, based on general principles and data from related molecules, as specific published data for this compound is not available.
| Property | Predicted Characteristic | Significance |
|---|---|---|
| HOMO Energy | Moderate to High | Indicates regions prone to electrophilic attack (alkyne, carboxyl oxygens) |
| LUMO Energy | Low | Indicates regions prone to nucleophilic attack (carbonyl carbon, alkyne) |
| HOMO-LUMO Gap | Moderate | Reflects overall chemical reactivity and kinetic stability |
| Dipole Moment | Non-zero, significant magnitude | Governs intermolecular interactions and solubility |
| Partial Charge on Carbonyl Carbon | Positive (δ+) | Site for nucleophilic attack |
Conformational Analysis and Potential Energy Surfaces of this compound
This compound possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional structures (conformers) of the molecule and the energy barriers that separate them. uni-tuebingen.de Computational methods, such as molecular mechanics (MM) scans followed by higher-level DFT or ab initio optimizations, are used to map the potential energy surface (PES) as a function of key dihedral angles. unibo.itnih.gov
The flexible aliphatic chain allows the molecule to adopt various shapes, from extended, linear conformations to more compact, folded structures. vulcanchem.com The presence of the rigid alkyne group imposes a linear geometry for the C4-C5-C6-C7 fragment, which constrains the possible conformations. Intramolecular hydrogen bonding between the carboxylic acid proton and the π-system of the alkyne is a potential interaction that could stabilize folded conformers. vulcanchem.com
A potential energy surface scan would involve systematically rotating the dihedral angles along the carbon backbone (e.g., C2-C3, C3-C4) and calculating the relative energy at each point. The resulting surface reveals the global minimum energy conformer—the most stable and populated structure—as well as other local minima and the transition states that connect them. nih.gov This information is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors. researchgate.net
Table 2: Key Dihedral Angles for Conformational Analysis of this compound Note: This table identifies the principal dihedral angles for study. Specific energy values require dedicated computational analysis.
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| O=C-C2-C3 | Rotation of the carboxyl group | Influences potential for dimerization and hydrogen bonding |
| C2-C3-C4-C5 | Rotation of the aliphatic chain | Major determinant of overall molecular shape (linear vs. bent) |
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is an indispensable tool for investigating the detailed step-by-step mechanisms of chemical reactions. scielo.brbohrium.com For this compound, this could include reactions like cyclization, addition to the alkyne, or esterification. DFT calculations are commonly used to map the entire reaction coordinate, identifying reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.netsoton.ac.uk
For instance, in a gold-catalyzed intramolecular cyclization (lactonization), computations could model the coordination of the gold catalyst to the alkyne, the subsequent nucleophilic attack by the carboxylic acid oxygen, and the final proton transfer or catalyst release steps. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-determining step of the reaction can be identified. researchgate.net
Similarly, the mechanism of isomerization, such as the "alkyne zipper" reaction which could move the triple bond along the carbon chain, can be studied by modeling the carbanionic intermediates and transition states involved. mdpi.com These studies provide a clear picture of bond-breaking and bond-forming processes, explain observed product distributions (regio- and stereoselectivity), and can be used to predict how changes in catalysts or reaction conditions might alter the outcome. bohrium.com
Prediction of Spectroscopic Signatures for Advanced Structural Interpretation
While basic spectroscopic techniques like NMR and IR are used for routine identification, computational methods can predict these spectra with high accuracy, aiding in more advanced structural elucidation, especially for distinguishing between closely related isomers or conformers. researchgate.netarxiv.org
Methods such as GIAO (Gauge-Including Atomic Orbitals) combined with DFT can predict ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.org These predictions are invaluable for assigning complex spectra and for understanding how the electronic environment of each nucleus is affected by the molecule's conformation. For example, the chemical shifts of the protons and carbons near the alkyne and carboxylic acid groups are sensitive to the molecule's folded or extended state.
Similarly, the vibrational frequencies and intensities for an IR spectrum can be calculated. researchgate.net This allows for the assignment of specific absorption bands to particular vibrational modes, such as the C=O stretch of the carboxylic acid, the C≡C stretch of the alkyne, and the various C-H bending and stretching modes. Comparing computed spectra for different stable conformers can help identify which conformer is dominant in an experimental sample.
Table 3: Computationally Predicted Spectroscopic Data (Illustrative for an Alkynoic Acid) Note: This table illustrates the type of data obtained from computational spectroscopy. Values are based on data for related alkynoic acids.
| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Computational Method |
|---|---|---|
| ¹H (acidic -OH) | ~12-13 ppm | GIAO-DFT |
| ¹³C (carbonyl C=O) | ~175-180 ppm | GIAO-DFT |
| ¹³C (alkyne C≡C) | ~70-90 ppm | GIAO-DFT |
| IR (C=O stretch) | ~1710 cm⁻¹ | DFT Frequency Calculation |
| IR (C≡C stretch) | ~2230 cm⁻¹ | DFT Frequency Calculation |
Molecular Modeling of Interactions with Receptor Sites
Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is used to predict and analyze how a ligand like this compound might bind to a biological target, such as an enzyme or a G protein-coupled receptor (GPCR). lumhs.edu.pkmdpi.com This is crucial for understanding its potential biological activity at a molecular level, without predicting a clinical or physiological effect.
Molecular docking algorithms predict the preferred orientation of the ligand within the receptor's binding site, generating a binding score that estimates the strength of the interaction. japsonline.comresearchgate.netmdpi.com These models can identify key interactions, such as hydrogen bonds between the carboxylic acid of this compound and polar amino acid residues (e.g., Arginine, Lysine, Serine) in the receptor. vulcanchem.com The aliphatic chain and alkyne group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues. mdpi.comvulcanchem.com
Following docking, Molecular Dynamics (MD) simulations can be run to study the stability of the ligand-receptor complex over time. chemrxiv.orgbiorxiv.org MD simulations provide a dynamic view of the binding, showing how the ligand and protein adjust their conformations to achieve an optimal fit and revealing the role of water molecules in mediating the interaction. The binding free energy can be calculated more accurately using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which dissects the energetic contributions of different interaction types. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hept-2-ynoic acid |
| Hept-5-enoic acid |
| 5-aminohept-6-ynoic acid |
| Arginine |
| Lysine |
Advanced Analytical Methodologies Applied to Hept 5 Ynoic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Mechanistic Studies and Isotopic Labeling.
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms involving hept-5-ynoic acid. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions for parent ions and fragments. This is particularly valuable in tracking the course of a chemical reaction, identifying transient intermediates, and characterizing final products.
In mechanistic studies, HRMS can be used to follow the transformation of this compound. For instance, in an oxidation reaction, HRMS can identify the addition of oxygen atoms by observing the corresponding mass shift in the product molecule. By analyzing the fragmentation patterns, the exact site of modification on the this compound backbone can often be pinpointed.
Isotopic labeling is a powerful technique used in conjunction with HRMS to unravel reaction pathways. By strategically replacing specific atoms in this compound with their heavier isotopes (e.g., ¹³C or ²H), researchers can trace the fate of these labeled atoms throughout a reaction. For example, deuterium (B1214612) labeling at positions adjacent to the alkyne or carboxylic acid can reveal whether these protons are involved in specific reaction steps. When the reaction mixture is analyzed by HRMS, the mass of the fragments containing the isotopic label will be shifted, providing definitive evidence for the proposed mechanism. For example, in a hypothetical deuteration study, the incorporation of deuterium atoms can be monitored, as shown in the table below.
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Observed m/z |
| This compound | C₇H₁₀O₂ | 127.07536 | 127.0754 |
| 4,4-dideuterio-hept-5-ynoic acid | C₇H₈D₂O₂ | 129.08791 | 129.0880 |
| 7,7,7-trideuterio-hept-5-ynoic acid | C₇H₇D₃O₂ | 130.09419 | 130.0942 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural Elucidation.
While one-dimensional NMR (¹H and ¹³C) provides fundamental information about the structure of this compound, multi-dimensional NMR techniques are essential for the unambiguous assignment of all signals and the elucidation of the structures of more complex derivatives. numberanalytics.com
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are used to identify spin-spin coupling networks between protons, revealing which protons are adjacent to one another in the molecule. For this compound, a COSY spectrum would show correlations between the protons on C2, C3, and C4, and between the methyl protons on C7 and the protons on C6 (if any were present).
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. openpubglobal.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~2.4 ppm would show a correlation to the carbon signal at ~34 ppm, confirming their assignment to the CH₂ group at the C2 position.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the carbon skeleton and for positioning functional groups. In a derivative of this compound, an HMBC experiment could show a correlation from the methyl protons (H7) to the alkyne carbons (C5 and C6), confirming the position of the triple bond.
The following table illustrates typical (hypothetical) ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (COOH) | 12.1 (s, 1H) | 179.5 | H2 → C1, C3, C4 |
| 2 (CH₂) | 2.4 (t, 2H) | 34.2 | H3 → C1, C2, C4, C5 |
| 3 (CH₂) | 1.8 (p, 2H) | 23.8 | H4 → C2, C3, C5, C6 |
| 4 (CH₂) | 2.2 (m, 2H) | 18.5 | H7 → C5, C6 |
| 5 (C≡) | - | 79.8 | - |
| 6 (≡C) | - | 74.5 | - |
| 7 (CH₃) | 1.1 (t, 3H) | 3.6 | - |
Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Analysis.
The IR spectrum of this compound would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid group (around 3000 cm⁻¹) and a sharp, intense peak for the C=O stretch (around 1710 cm⁻¹). The C≡C triple bond stretch would appear as a weak to medium intensity band in the region of 2260-2100 cm⁻¹.
Raman spectroscopy is often complementary to IR spectroscopy. For this compound, the C≡C stretch, which is often weak in the IR spectrum due to its low polarity, would typically show a strong signal in the Raman spectrum.
By analyzing the vibrational spectra under different conditions (e.g., in different solvents or at various temperatures), information about intermolecular interactions can be obtained. For example, the position and shape of the O-H and C=O bands can indicate the extent of hydrogen bonding. In the solid state or in concentrated solutions, this compound is likely to exist as hydrogen-bonded dimers.
Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational spectra for different possible conformers of a molecule. nih.gov By comparing these calculated spectra with the experimental IR and Raman data, the most stable conformation in a given environment can be determined.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak |
| C-H stretch (aliphatic) | 2960-2850 | Strong |
| C≡C stretch (alkyne) | ~2230 (weak) | ~2230 (strong) |
| C=O stretch (carboxylic acid) | ~1710 (strong) | Medium |
| C-O stretch (carboxylic acid) | ~1300 | Weak |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Derivatives.
This compound itself is not chiral. However, its derivatives can be chiral if a stereocenter is introduced, for example, by substitution at one of the methylene (B1212753) groups or by addition reactions across the alkyne. For these chiral derivatives, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning their absolute stereochemistry. researchgate.net
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.
ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve is also characteristic of the absolute configuration of a chiral molecule.
For a new chiral derivative of this compound, its experimental CD and ORD spectra can be compared to those of known compounds with similar structures to make a tentative assignment of the absolute configuration. For a more definitive assignment, theoretical CD and ORD spectra for the possible enantiomers are often calculated using quantum chemical methods. unipv.it The absolute configuration is then assigned by matching the experimentally measured spectrum with the calculated spectrum for one of the enantiomers.
X-ray Crystallography for Absolute Configuration and Solid-State Structure.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. d-nb.info This technique requires a single crystal of the compound of sufficient quality.
If a suitable crystal of a this compound derivative can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. researchgate.netencyclopedia.pub The Flack parameter is a value calculated during the structure refinement that indicates whether the correct enantiomer has been modeled. wikipedia.orgcaltech.edu A Flack parameter close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.
The solid-state structure also reveals information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal lattice. This can provide insights into the physical properties of the material.
Future Research Directions and Emerging Opportunities for Hept 5 Ynoic Acid
Development of Sustainable and Economically Viable Synthesis Routes
The future of chemical manufacturing hinges on the development of green and sustainable processes. For Hept-5-ynoic acid, research is anticipated to move beyond traditional synthetic methods toward more environmentally benign and economically feasible routes. A key strategy involves the use of biomass-derived platform chemicals. For instance, processes analogous to the Wittig reaction using levulinic acid, a known biomass derivative, to produce alkenoic acids could be adapted for alkynoic acids. vulcanchem.com This approach simplifies purification and utilizes less toxic solvents, aligning with the principles of green chemistry. vulcanchem.com
Another promising area is the exploration of microalgae as a potential feedstock. Certain species of microalgae, such as Tetradesmus obliquus and Monoraphidium sp., produce a variety of fatty acids. frontiersin.org Analysis of their lipid profiles has revealed the presence of various fatty acid methyl esters, and further research into genetic or metabolic engineering of these organisms could lead to the direct biological production of this compound or its precursors, offering a truly sustainable manufacturing pathway. frontiersin.org
| Synthesis Strategy | Potential Precursor | Key Advantages |
| Chemo-catalytic Conversion | Levulinic Acid (from biomass) | Use of renewable feedstocks, reduced toxicity, simplified purification. vulcanchem.com |
| Biotechnological Production | Microalgal Lipids | Direct synthesis from CO2, potential for scalability, environmentally friendly. frontiersin.org |
| Chemo-enzymatic Synthesis | Plant-based oils | Combination of mild enzymatic reactions with efficient chemical steps. |
Exploration of Novel Reactivity via Non-Traditional Catalysis
The reactivity of the alkyne group in this compound is a rich field for catalytic innovation. Gold-catalyzed reactions, in particular, represent a frontier in non-traditional catalysis. Gold catalysts have shown remarkable activity in promoting the cycloisomerization of alkynoic acids to form valuable alkylidene-lactones. mdpi.com Research has demonstrated that gold(I) complexes can efficiently catalyze the 5-exo-dig cyclization of similar substrates like pent-4-ynoic and hex-5-ynoic acids. mdpi.com
Extending beyond simple gold salts, metalloenzyme-mimicking supramolecular catalysts offer enhanced activity and selectivity. iastate.edu For example, a gold catalyst encapsulated within an ion-pair-based reverse micelle (ICRM) has been shown to dramatically accelerate the cyclization of alkynoic acids, functioning like an artificial enzyme. iastate.edu This system displays substrate selectivity based on chain length, a feature that could be tuned for reactions involving this compound. iastate.edu Such bio-inspired catalytic systems, which operate in unconventional media and at low catalyst loadings, represent a significant opportunity for developing highly efficient and selective transformations of this compound. iastate.edubeilstein-journals.org
Integration into Self-Assembled Systems and Supramolecular Architectures
The dual functionality of this compound makes it an ideal component for constructing complex, ordered structures through self-assembly. Its carboxylic acid can form predictable hydrogen bonds, while the alkyne group serves as a versatile handle for "click" chemistry or for coordinating with metal centers.
Researchers have successfully used the closely related hex-5-ynoic acid to functionalize the surface of Cadmium Selenide (CdSe) nanoparticles. researchgate.net The acid's carboxylate group binds to the nanoparticle surface, leaving the acetylene (B1199291) moiety exposed for subsequent 1,3-dipolar cycloaddition reactions. researchgate.net This strategy allows for the precise attachment of supramolecular receptors to nanoparticle surfaces, creating hybrid materials with tailored recognition properties. A similar approach with this compound could be used to create novel sensors or catalytic platforms.
Furthermore, derivatives of this compound can act as bolaamphiphiles—molecules with hydrophilic groups at both ends of a hydrophobic spacer. Such molecules can self-assemble into highly ordered "yoctowell" structures on surfaces like aminated silica, forming nanoscale containers. fu-berlin.de These architectures offer a method to organize single molecules in isolated stacks, a feat difficult to achieve through other means. fu-berlin.de The integration of this compound into such self-assembling peptides and polymers opens pathways to functional biomaterials and electronically active nanotubes. nih.govmdpi.com
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Targeted Chemical Biology (Mechanistic, Non-Clinical)
The unique properties of this compound position it at the nexus of several scientific disciplines.
Materials Science: The ability to integrate this compound into ordered systems is of great interest for creating advanced materials. Its derivatives can be used to form electronically active peptide nanotubes with delocalized electronic states, potentially useful in nanoscale optical and electronic devices. nih.gov The formation of self-assembled monolayers on surfaces like gold also paves the way for new sensors and biocompatible coatings. unipd.it
Chemical Biology (Mechanistic, Non-Clinical): The terminal alkyne of this compound is a powerful tool for chemical biology. It serves as a bioorthogonal handle, allowing it to be "clicked" onto azide-modified biomolecules within a cellular environment without interfering with native biological processes. vulcanchem.com This has profound implications for:
Protein Labeling: By incorporating an amino-derivative of this compound as a noncanonical amino acid (ncAA), specific proteins can be tagged with the alkyne group. vulcanchem.comacs.org This allows for the attachment of fluorescent probes to visualize proteins in live cells or to study their interactions and trafficking. acs.org
Stapled Peptides: The alkyne can be used to create "stapled" peptides, where the hydrocarbon chain of the acid derivative cross-links the peptide backbone, locking it into a specific conformation. This has been shown to enhance the biological activity and stability of peptides, such as those with antifungal properties. nih.gov
Metabolic Labeling: The structural similarity of this compound to natural fatty acids and prostaglandins (B1171923) suggests it could be used as a probe to study lipid metabolism and signaling pathways. 4open-sciences.org
Computational Design of this compound-Based Functional Molecules
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new functional molecules. Structure-based design, which relies on high-resolution structural data of biological targets, allows for the rational design of molecules with high affinity and specificity.
This compound and its close analogs are emerging as valuable linkers in the computational design of complex therapeutic agents. For example, in the development of Proteolysis Targeting Chimeras (PROTACs)—molecules designed to recruit a target protein for degradation—derivatives of 6-heptynoic acid have been computationally modeled and synthesized to act as linkers connecting a tubulin-binding moiety to an E3 ligase-recruiting fragment. biorxiv.org Molecular docking simulations were used to predict the optimal linker length and conformation for forming the necessary ternary complex. biorxiv.org
Similarly, computational docking has been employed to guide the synthesis of P2Y14 receptor antagonists, where a 6-heptynoic acid chain was used to connect different pharmacophoric elements. acs.org These computational approaches minimize the need for extensive trial-and-error synthesis and provide deep insights into the molecular interactions governing biological activity, enabling the design of highly tailored molecules based on the this compound scaffold. lumhs.edu.pk
Q & A
Q. What are the established synthetic routes for Hept-5-ynoic Acid, and how do reaction conditions influence yield?
this compound (hex-5-ynoic acid, IUPAC name) is typically synthesized via two primary routes:
- Oxidation of 5-hexyn-1-ol : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Yields vary depending on solvent polarity and temperature control.
- Ester hydrolysis : Synthesis of hex-5-ynoic acid methyl ester via p-toluenesulfonic acid (PTSA)-catalyzed esterification, followed by alkaline hydrolysis to the carboxylic acid . Key Considerations :
- CrO₃ offers higher selectivity but requires rigorous temperature control (<40°C to avoid alkyne side reactions).
- Methyl ester intermediates simplify purification but introduce an extra hydrolysis step.
Table 1 : Comparative Efficiency of Synthetic Routes
| Method | Yield Range (%) | Key Conditions |
|---|---|---|
| KMnO₄ Oxidation | 60–75 | Aqueous H₂SO₄, 25°C |
| CrO₃ Oxidation | 70–85 | Acetone, 30–40°C |
| Ester Hydrolysis Route | 80–90 | PTSA/MeOH, then NaOH/H₂O |
Q. How should researchers characterize this compound to confirm structural integrity?
- Spectroscopic Methods :
- ¹H NMR : Look for the terminal alkyne proton (δ 1.8–2.1 ppm, triplet) and carboxylic acid proton (δ 10–12 ppm, broad).
- IR : Alkyne C≡C stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
- Chromatography : HPLC or GC-MS to assess purity, particularly to detect unreacted alcohol or ester intermediates.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound yield in scale-up syntheses?
- Catalyst Screening : Test alternatives to PTSA (e.g., Amberlyst-15) for esterification to reduce side products.
- Solvent Engineering : Use aprotic solvents (e.g., THF) during oxidation to minimize alkyne protonation.
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Q. What statistical methodologies address contradictory data in reported physicochemical properties (e.g., melting points, solubility)?
- Heterogeneity Analysis : Apply Higgins’ I² statistic to quantify variability across studies. For example, if melting points range from 45–55°C, calculate I² to determine if differences stem from true heterogeneity (e.g., impurities) or measurement error .
- Meta-Regression : Model variables like purity assessment methods (e.g., HPLC vs. TLC) as covariates to identify bias sources .
Q. What protocols mitigate degradation of this compound during long-term storage?
- Storage Conditions :
- Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Avoid aqueous solutions; lyophilize for stable solid-state storage .
- Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/w) to liquid formulations.
Data Contradiction Case Study
Scenario : Discrepancies in reported solubility in polar solvents (e.g., ethanol).
Resolution Steps :
Replicate Experiments : Control variables like solvent grade (HPLC vs. technical grade).
Assay Purity : Use quantitative NMR to rule out ester/hydrate impurities.
Statistical Reconciliation : Apply Cochran’s Q test to evaluate if variability exceeds random chance .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
